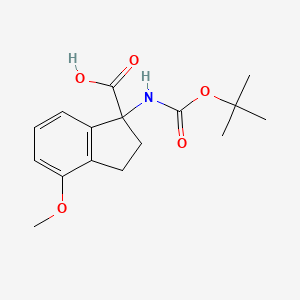

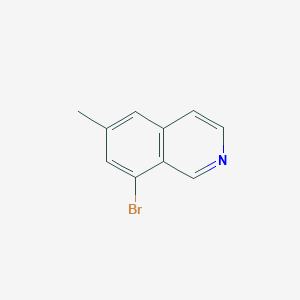

1-((Tert-butoxycarbonyl)amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Molecular Structure Analysis

The molecular structure of a Boc-protected amino acid generally consists of the amino acid backbone with the amine group (NH2) replaced by a Boc group (C(CH3)3). This results in a compound with the general formula C12H21NO4 .Chemical Reactions Analysis

Boc-protected amino acids can be used as starting materials in peptide synthesis . The Boc group can be removed under acidic conditions, allowing the free amine to react with the carboxyl group of another amino acid to form a peptide bond .Physical and Chemical Properties Analysis

Boc-protected amino acids are typically solid at room temperature and have a molecular weight around 243.30 g/mol . They are stable under basic conditions and inert to various nucleophiles .Aplicaciones Científicas De Investigación

Tert-butoxycarbonylation Reagent

1-((Tert-butoxycarbonyl)amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is closely related to compounds utilized as tert-butoxycarbonylation reagents. These reagents are essential for the protection of amines in the synthesis of peptides and other amine-containing molecules. They enable the selective modification of amino groups, safeguarding them during reactions that could otherwise modify these functionalities. This approach is fundamental in peptide synthesis, where the tert-butoxycarbonyl (Boc) group is a standard protecting group, easily introduced and removed under mild conditions, thereby preserving the integrity of the molecule (Saito, Takahata, 2009; Heydari et al., 2007).

Synthesis of Amino Acid Derivatives

This chemical framework is also instrumental in synthesizing amino acid derivatives, which are pivotal in developing new pharmacophores for anticancer agents. Functionalized amino acid derivatives, inspired by the tert-butoxycarbonyl amino structure, have shown promise in preliminary screenings against various cancer cell lines, illustrating the potential for designing novel anticancer agents based on this chemical scaffold (Kumar et al., 2009).

Development of Peptide α-Carboxamides

The structure is utilized in the synthesis of N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a compound suitable as a handle in solid-phase synthesis of peptide α-carboxamides. This highlights its utility in the innovative assembly of peptides, providing a method to synthesize peptides with terminal carboxamide groups, a feature that can significantly influence the biological activity and stability of peptide-based therapeutics (Gaehde, Matsueda, 2009).

Heterogeneous Catalysis

Additionally, tert-butoxycarbonylation of amines using heterogeneous and recyclable catalysts represents an environmentally benign approach to introducing Boc-protecting groups. This method underscores the chemical's role in green chemistry, facilitating the protection of amines with high efficiency and minimal environmental impact, showcasing the adaptability and relevance of such compounds in modern synthetic methodologies (Heydari et al., 2007).

Structural and Conformational Analysis

The derivative's structure, such as those related to this compound, has been analyzed for understanding the molecular conformation and its implications in designing more effective compounds. Studies like crystal and molecular structure analysis provide insights into how these compounds interact at the molecular level, influencing their utility in synthesizing more complex molecules and potentially affecting their biological activities (Cetina et al., 2003).

Mecanismo De Acción

Target of Action

The compound “1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid” is a type of carbamate. Carbamates are often used in medicinal chemistry due to their ability to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The tert-butoxycarbonyl (Boc) group in the compound is a common protecting group used in organic synthesis. It is used to protect amines from unwanted reactions during a multi-step synthesis .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Carbamates are known to affect a variety of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied specifically for this compound .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. Without this information, it’s difficult to predict the exact molecular and cellular effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that compounds containing the indole nucleus exhibit several different biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities

Molecular Mechanism

It is known that the tert-butoxycarbonyl group can be involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation

Propiedades

IUPAC Name |

4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-16(13(18)19)9-8-10-11(16)6-5-7-12(10)21-4/h5-7H,8-9H2,1-4H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKNUHAOCTFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614351.png)

![1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614354.png)

![3-[[Butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2614355.png)

![2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2614358.png)

![Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2614365.png)

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2614366.png)